3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a pyridine carboxaldehyde under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Piperidine derivatives: Such as piperine, which is known for its antioxidant and anti-inflammatory properties.
Triazole derivatives: Such as fluconazole, which is used as an antifungal agent.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which may confer distinct pharmacological properties and make it a versatile scaffold for drug design .
Properties
CAS No. |
917364-27-3 |
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Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,16,17) |
InChI Key |
DFPRLLXWEWTIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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